molecular formula C12H16ClN3O B12216966 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12216966
M. Wt: 253.73 g/mol
InChI Key: YHHCEGDIMVGFQV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a 3,4-dimethylphenoxy substituent at position 3, a methyl group at position 1, and an amine group at position 2. Its hydrochloride salt form enhances solubility and stability. Its molecular formula is inferred as C₁₂H₁₆ClN₃O₂, with a molecular weight of 273.73 g/mol (calculated based on similar compounds) .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-(3,4-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-8-4-5-10(6-9(8)2)16-12-11(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H

InChI Key

YHHCEGDIMVGFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN(C=C2N)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3,4-dimethylphenol with 1-methylpyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the heterocyclic core, substituents, and pharmacological profiles. Key differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities Source
3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine hydrochloride Pyrazole 1-methyl, 3-(3,4-dimethylphenoxy) C₁₂H₁₆ClN₃O₂ 273.73 Inferred β2-antagonist activity, potential neuroprotective effects
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine hydrochloride Pyrazole 1-methyl, 3-(4-methoxyphenoxy) C₁₁H₁₄ClN₃O₂ 255.70 Higher polarity due to methoxy group; uncharacterized activity
3-(4-Fluorophenoxy)-1-methylpyrazol-4-amine hydrochloride Pyrazole 1-methyl, 3-(4-fluorophenoxy) C₁₀H₁₁ClFN₃O 243.66 Electron-withdrawing fluorine may alter metabolism/binding
2-(5-(4-[3,4-Dimethylphenoxy]phenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride Triazole Phenyl-3,4-dimethylphenoxy C₁₈H₂₀ClN₅O 373.84 TAAR1 agonist candidate; extended structure for receptor interaction
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride Pyrrolidine 3,4-dimethylphenoxy C₁₂H₁₆ClNO 225.72 Flexible pyrrolidine core; uncharacterized activity

Key Observations

Core Structure Influence: Pyrazole vs. Triazole: Pyrazole derivatives (e.g., target compound) prioritize compactness and metabolic stability, whereas triazole analogs (e.g., ) introduce bulkier, conjugated systems that may enhance receptor binding . Pyrrolidine vs.

Substituent Effects: 3,4-Dimethylphenoxy: Associated with β2-adrenergic antagonism and neuroprotective activity in related compounds (e.g., aminopropanol hydrochloride in ) . Methoxy vs.

Structural simplification (e.g., pyrazole core) may offer advantages in synthetic accessibility and pharmacokinetics over more complex triazole or morpholine-containing derivatives .

Research Findings and Data

Lipophilicity and Bioavailability

  • Piperazine-based analogs () exhibit lower logP values (~1.5–2.0) due to polar amine groups, highlighting the pyrazole core’s balance between lipophilicity and solubility .

Biological Activity

3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is a compound that belongs to the pyrazole class, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₆ClN₃O
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 1431968-05-6

Pharmacological Activities

The pyrazole nucleus has been associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound exhibits several notable pharmacological effects:

Anti-inflammatory Activity

Research indicates that compounds derived from the pyrazole structure can significantly inhibit inflammatory mediators. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro. One study reported that a related pyrazole compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to a standard drug (dexamethasone) at 1 µM .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds similar to 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances its antimicrobial efficacy .

Anticancer Properties

The anticancer potential of pyrazole derivatives is another area of interest. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

The mechanisms through which 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride exerts its effects are multifaceted:

  • Inhibition of Inflammatory Mediators : The compound may inhibit the expression and activity of pro-inflammatory cytokines.
  • Antibacterial Mechanism : It likely interacts with bacterial enzymes or cell wall synthesis pathways, leading to bacterial cell death.
  • Apoptosis Induction in Cancer Cells : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

Research Findings and Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% TNF-α inhibition) at 10 µM .
Burguete et al. (2014)Evaluated antibacterial activity against E. coli and S. aureus, highlighting the importance of substituents on the pyrazole ring for enhanced activity .
Chovatia et al. (2014)Investigated anti-tubercular properties showing promising results against Mycobacterium tuberculosis strains .

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